1,8-Naphthyridine-2,7-dicarboxylic acid
Description
Properties
Molecular Formula |
C10H6N2O4 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1,8-naphthyridine-2,7-dicarboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-9(14)6-3-1-5-2-4-7(10(15)16)12-8(5)11-6/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
QMLKMVUDVDYESY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis
4-Chloro-2,7-dimethyl-1,8-naphthyridine serves as a key intermediate, synthesized via condensation of 2-amino-6-methylpyridine with acetoacetate derivatives. Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃), yielding a substrate amenable to further functionalization.
Oxidation Protocol
Treatment of 2,7-dimethyl-1,8-naphthyridine with potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) under reflux conditions oxidizes methyl groups to carboxylic acids. The reaction proceeds via radical intermediates, with careful temperature control (80–100°C) to prevent over-oxidation or ring degradation. Post-reaction, the mixture is neutralized, and the product is extracted using methylene chloride or chloroform, followed by recrystallization from hot heptane.
Key Data:
- Reagents: KMnO₄ (excess), H₂SO₄ (concentrated), H₂O
- Yield: ~70–80% (inferred from analogous methyl-to-carboxyl oxidations)
- Characterization:
Hydrolysis of 2,7-Dialdehyde Precursors
1,8-Naphthyridine-2,7-dialdehydes, accessible via modified Friedländer condensations, serve as precursors for dicarboxylic acid synthesis through oxidative hydrolysis.
Dialdehyde Synthesis
Reaction of 2-amino-6-methylpyridine with acetoacetate esters in the presence of NaOH or KOH yields 1,8-naphthyridine-2,7-dialdehydes. Neutralization with aqueous carbonate and extraction into organic solvents (e.g., chloroform) provides the dialdehyde in ~72% yield.
Oxidative Hydrolysis
Dialdehydes are treated with silver(I) oxide (Ag₂O) in aqueous ammonia (Tollens’ reagent) or KMnO₄ in basic media to oxidize aldehyde groups to carboxylates. Acidification with HCl precipitates the dicarboxylic acid.
Key Data:
- Reagents: Ag₂O, NH₃ (aq), or KMnO₄, NaOH
- Yield: ~65–75% (based on dialdehyde intermediate yields)
- Advantages: Mild conditions compared to methyl oxidation; avoids ring halogenation side reactions.
Friedländer Condensation Followed by Ester Hydrolysis
The Friedländer reaction enables the construction of the naphthyridine skeleton while introducing ester groups at the 2- and 7-positions, which are subsequently hydrolyzed to carboxylic acids.
Reaction Setup
A one-pot, gram-scale synthesis in water uses choline hydroxide (ChOH) as a biocompatible catalyst. 2-Aminopyridine derivatives react with active methylene carbonyl compounds (e.g., diethyl acetylenedicarboxylate) to form 1,8-naphthyridine diesters.
Ester Hydrolysis
The diester intermediate undergoes saponification with aqueous NaOH (2 M) at 50–60°C, followed by acidification with HCl to precipitate the dicarboxylic acid.
Key Data:
- Reagents: ChOH (1 mol%), H₂O, NaOH (2 M)
- Yield: >90% (for diester intermediates; hydrolysis assumed quantitative)
- Characterization:
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Oxidation Pathways
Methyl group oxidation proceeds through a radical mechanism, where KMnO₄ generates Mn(V) intermediates that abstract hydrogen atoms from methyl carbons, leading to sequential oxidation to carboxyl groups. Dialdehyde oxidation involves nucleophilic attack by hydroxide on the aldehyde carbonyl, forming a geminal diol intermediate that dehydrates to the carboxylic acid.
Role of Catalysts
Choline hydroxide in the Friedländer reaction stabilizes transition states via hydrogen bonding, lowering activation energy and enabling water-compatible synthesis. DFT studies confirm that ChOH’s hydroxyl group facilitates proton transfer during cyclization.
Chemical Reactions Analysis
Types of Reactions: 1,8-Naphthyridine-2,7-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents like amines or electrophilic reagents like alkyl halides.
Major Products:
Oxidation: 2-amino-1,8-naphthyridine-7-carboxaldehyde.
Reduction: Reduced derivatives of the naphthyridine ring.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
Anticancer Activity
1,8-Naphthyridine derivatives, including 1,8-naphthyridine-2,7-dicarboxylic acid, have been extensively studied for their anticancer properties. These compounds exhibit mechanisms such as:
- Apoptosis Induction : Many derivatives trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : They can halt the progression of cancer cells through specific phases of the cell cycle.
- Topoisomerase Inhibition : Compounds like voreloxin (SNS-595), which contains a naphthyridine moiety, inhibit topoisomerase II, essential for DNA replication and repair, thereby exerting cytotoxic effects against various cancers .
Case Study: Voreloxin
Voreloxin is currently under clinical investigation for treating acute myeloid leukemia. It works by intercalating with DNA and inhibiting topoisomerase II, leading to cell death in cancerous cells .
Antimicrobial Properties
The antimicrobial efficacy of 1,8-naphthyridine derivatives has been documented against a range of pathogens:
- Bacterial Infections : Compounds have shown activity against Gram-negative bacteria and are utilized in treating urinary tract infections .
- Antiviral Properties : Some derivatives exhibit antiviral effects, making them candidates for further research in viral diseases .
Neurological Applications
Research indicates that 1,8-naphthyridine compounds may play a role in treating neurological disorders:
- Alzheimer's Disease : Certain derivatives have demonstrated potential in ameliorating symptoms associated with Alzheimer's through various mechanisms, including neuroprotection .
- Depression and Multiple Sclerosis : The compounds are being explored for their effects on mood regulation and neuroinflammation .
Anti-inflammatory and Analgesic Effects
1,8-Naphthyridine derivatives also possess anti-inflammatory and analgesic properties:
- Mechanisms : They inhibit pro-inflammatory cytokines and reduce pain response pathways, making them suitable for treating inflammatory conditions .
Synthesis and Green Chemistry Approaches
The synthesis of 1,8-naphthyridine-2,7-dicarboxylic acid has evolved with green chemistry principles:
- Water-Soluble Catalysts : Recent studies have reported the synthesis of naphthyridines using choline hydroxide as a catalyst in aqueous environments, promoting sustainability in chemical processes .
Pharmacological Insights
The pharmacological profile of 1,8-naphthyridine derivatives includes:
- Antihistaminic Activity : Some derivatives are effective as antihistamines, antagonizing histamine receptors involved in allergic responses .
- Antioxidant Activity : The compounds also exhibit antioxidant properties that can mitigate oxidative stress-related damage in cells .
Data Summary Table
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-2,7-dicarboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit bacterial topoisomerase II by intercalating with DNA and forming hydrogen bonds with amino acid residues at the binding site . This interaction disrupts the DNA replication process, leading to antibacterial effects .
Comparison with Similar Compounds
A. Core Heterocycle Variations
- Pyridine-2,6-dicarboxylic Acid : Unlike the naphthyridine analog, pyridine-2,6-dicarboxylic acid lacks the fused bicyclic structure, reducing π-conjugation and hydrogen-bonding complexity. This results in weaker solid-state interactions; for example, pyridine-2,6-dicarboxylates rarely form tape motifs .
- 9-Fluorenone-2,7-dicarboxylic Acid: The fluorenone core introduces a ketone group, enhancing electron-withdrawing effects. This shifts emission properties in MOFs (e.g., emission at 410 nm vs. 436–491 nm for naphthyridine derivatives) due to differences in π-stacking and co-facial arrangements .
Functional and Application Comparisons
A. Coordination Chemistry and MOFs
- CO₂ Adsorption : 1,8-Naphthyridine-2,7-dicarboxylic acid (H₂L2) forms MOFs with pre-designed single-molecule traps for CO₂, outperforming naphthalene-based analogs (H₂L1) in selectivity due to nitrogen-rich cavities .
- Luminescence : Bi-fluorene derivatives of 9,9′-dimethylfluorene-2,7-dicarboxylic acid exhibit blue-shifted emission (410 nm) compared to naphthyridine-based constructs (433–491 nm), attributed to differences in conjugation and intermolecular interactions .
Physicochemical Properties
| Property | 1,8-Naphthyridine-2,7-dicarboxylic Acid | Pyridine-2,6-dicarboxylic Acid | 9-Fluorenone-2,7-dicarboxylic Acid |
|---|---|---|---|
| Solubility | Moderate in polar aprotic solvents | High in water | Low due to hydrophobic fluorenone |
| Emission (Solid-State) | 436–491 nm | N/R | 410 nm |
| Hydrogen-Bonding Capacity | Strong (four donor-acceptor pairs) | Moderate (three pairs) | Moderate (ketone disrupts arrays) |
Biological Activity
1,8-Naphthyridine-2,7-dicarboxylic acid is a compound that belongs to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activities
1,8-Naphthyridine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antiviral Activity : Potential in treating viral infections.
- Anticancer Activity : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory Effects : Reduction of inflammation markers.
- Neurological Applications : Potential benefits in treating neurological disorders.
Antimicrobial Activity
Research has shown that 1,8-naphthyridine derivatives possess significant antimicrobial properties. A study reported that certain derivatives demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MICs) as low as 0.19 μM for multi-drug resistant strains .
Table 1: Antimicrobial Efficacy of 1,8-Naphthyridine Derivatives
| Compound | Target Organism | MIC (μM) | Reference |
|---|---|---|---|
| Compound A | Mtb H37Rv | 0.19 | |
| Compound B | Mtb MDR | 0.04 | |
| Compound C | Gram-positive bacteria | 6.25 |
Antiviral and Anticancer Properties
The antiviral activity of 1,8-naphthyridine derivatives has been explored, showing potential against various viruses. Additionally, anticancer studies have revealed that these compounds can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and disruption of mitochondrial function .
Case Study: Anticancer Activity
A specific derivative demonstrated an IC50 value of 30.13 µM against breast cancer cell lines, indicating its effectiveness in inhibiting cancer cell growth .
The biological activities of 1,8-naphthyridine derivatives can be attributed to several mechanisms:
- DNA Gyrase Inhibition : Similar to quinolones, these compounds inhibit bacterial DNA gyrase, disrupting DNA replication and transcription .
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to cell death .
- Inflammatory Pathway Modulation : These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Future Directions
Given the promising biological activities exhibited by 1,8-naphthyridine derivatives, future research should focus on:
- Synthesis of Novel Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.
- Clinical Trials : Evaluating the safety and effectiveness of these compounds in human subjects.
- Mechanistic Studies : Further elucidating the pathways through which these compounds exert their effects.
Q & A
Q. What are the most reliable synthetic routes for 1,8-naphthyridine-2,7-dicarboxylic acid?
The compound can be synthesized via oxidation of 1,8-naphthyridine-2,7-dicarbaldehyde using concentrated nitric acid (80% HNO₃, reflux: 65% yield). Alternative oxidants like sodium chlorite (NaClO₂) in butanol/water mixtures are effective for derivatives with bulky substituents (e.g., 4-octyloxy groups), where nitric acid fails . For scale-up, solvent selection (e.g., high-boiling solvents) and reaction time optimization are critical to mitigate side reactions.
Q. How can decarboxylation of 1,8-naphthyridinecarboxylic acids be optimized?
Decarboxylation occurs under three primary conditions:
- Thermal : Heating the dry acid or in high-boiling solvents (e.g., diphenyl ether) at 260°C.
- Photochemical : UV irradiation, though yields are poor (<20%).
- Catalytic : Using Cu bronze with KCN in DMSO at 100–120°C, which enhances reaction rates via cyanide-facilitated CO₂ elimination . For example, 7-amino-4-oxo-1,4-dihydro-1,8-naphthyridine-2-carboxylic acid decarboxylates to 2-phenyl-1,8-naphthyridine in 78% yield under thermal conditions .
Q. What characterization methods validate the structure of 1,8-naphthyridine-2,7-dicarboxylic acid derivatives?
Key techniques include:
- FTIR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (1550–1600 cm⁻¹).
- ¹H NMR : Aromatic proton signals (δ 7.6–9.1 ppm) and substituent-specific shifts (e.g., alkyl chains at δ 1.2–4.3 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 for ethyl ester derivatives) and fragmentation patterns .
- Elemental analysis : Confirmation of C, H, N, and O within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can conflicting data on oxidation efficiency of 1,8-naphthyridinecarbaldehydes be resolved?
Contradictions arise from substituent steric effects. For example, 4-octyloxy-1,8-naphthyridine-2,7-dicarbaldehyde resists HNO₃ oxidation due to steric hindrance but reacts with NaClO₂. To resolve this:
- Experimental design : Test alternative oxidants (e.g., KMnO₄, O₂/transition metal catalysts) for hindered substrates.
- Mechanistic analysis : Use DFT calculations to model steric and electronic effects on aldehyde reactivity .
Q. What strategies improve yields in metal complexation with 1,8-naphthyridine-2,7-dicarboxylic acid?
The acid forms luminescent complexes with Eu³⁺ and Tb³⁺ for sensor applications. Key optimizations:
Q. How do 1,8-naphthyridine derivatives interact with biological targets?
Derivatives like 1-alkyl-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibit antihistaminic and antitumor activity. Methodological insights:
- Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to enhance DNA intercalation .
- In vivo testing : Use MCF-7 cell lines for cytotoxicity screening (IC₅₀ values <10 µM for nitro-substituted derivatives) .
- Molecular docking : Predict binding to topoisomerase II or histamine receptors using AutoDock Vina .
Q. Can 1,8-naphthyridine-2,7-dicarboxylic acid be used in supramolecular or materials chemistry?
Yes. Advanced applications include:
- Metal-organic frameworks (MOFs) : Link the dicarboxylic acid with Zn²⁺ or Cu²⁺ nodes to create porous structures for gas storage (e.g., CO₂ selectivity >50%) .
- DNA sequencing : Derivatives like 1,8-naphthyridine-2,7-diamine form hydrogen-bonded triplets with Watson-Crick base pairs, enabling electron tunneling-based sequencing .
Methodological Tables
Q. Table 1. Comparative Decarboxylation Methods
| Condition | Yield (%) | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Thermal (260°C) | 78 | High yield, simple setup | Requires high temps | |
| Cu/KCN in DMSO | 65–70 | Mild conditions (100–120°C) | Cyanide toxicity concerns | |
| UV irradiation | <20 | Room temperature | Low yield, side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
